Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester
Overview
Description
Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester is a complex organic compound with the molecular formula C59H112O6 and a molecular weight of 917.52 . This compound is known for its unique structure, which includes long-chain fatty acids and ester linkages, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester typically involves esterification reactions. The process begins with the preparation of the individual fatty acids, followed by their esterification with glycerol derivatives under controlled conditions. The reaction is usually catalyzed by acidic or basic catalysts to facilitate the ester bond formation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and other organic reactions.
Biology: Investigated for its role in lipid metabolism and cell membrane structure.
Medicine: Explored for potential therapeutic applications due to its unique fatty acid composition.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound’s long-chain fatty acids can integrate into cell membranes, affecting their fluidity and function. Additionally, it may interact with enzymes such as lipases, influencing lipid digestion and absorption.
Comparison with Similar Compounds
Similar Compounds
Stearic acid esters: Similar in structure but differ in the length and saturation of the fatty acid chains.
Oleic acid esters: Contain unsaturated fatty acids with different double bond positions.
Arachidic acid esters: Have longer carbon chains compared to eicosanoic acid derivatives.
Uniqueness
Eicosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl ester is unique due to its specific combination of long-chain fatty acids and ester linkages, which confer distinct physical and chemical properties. Its structure allows for specific interactions with biological membranes and enzymes, making it valuable for research and industrial applications.
Properties
IUPAC Name |
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H112O6/c1-4-7-10-13-16-19-22-25-28-29-32-34-37-40-43-46-49-52-58(61)64-55-56(65-59(62)53-50-47-44-41-38-35-31-27-24-21-18-15-12-9-6-3)54-63-57(60)51-48-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h27,31,56H,4-26,28-30,32-55H2,1-3H3/b31-27- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYFAHIHWCVZKS-QVTSOHHYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H112O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138439 | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67877-82-1 | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67877-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9Z)-1-Oxo-9-octadecen-1-yl]oxy]-3-[(1-oxooctadecyl)oxy]propyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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